molecular formula C5H8Cl3NSi B068750 2-Methyl-4-(trichlorosilyl)butanenitrile CAS No. 163155-56-4

2-Methyl-4-(trichlorosilyl)butanenitrile

Cat. No.: B068750
CAS No.: 163155-56-4
M. Wt: 216.56 g/mol
InChI Key: IXQSAPPTZCILEB-UHFFFAOYSA-N
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Description

2-Methyl-4-(trichlorosilyl)butanenitrile is a versatile chemical compound with the molecular formula C6H10Cl3NSi. It is known for its unique structure, which includes a trichlorosilyl group attached to a butanenitrile backbone. This compound is used in various scientific research applications due to its reactivity and ability to form stable complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trichlorosilyl)butanenitrile typically involves the reaction of 2-methyl-4-butenenitrile with trichlorosilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the trichlorosilyl group. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial process also includes purification steps, such as distillation and crystallization, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trichlorosilyl)butanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trichlorosilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-4-(trichlorosilyl)butanenitrile is utilized in several scientific research fields, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Applied in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trichlorosilyl)butanenitrile involves its ability to form stable complexes with various substrates. The trichlorosilyl group can interact with nucleophiles, facilitating the formation of new bonds. This reactivity is exploited in catalysis and organic synthesis to create complex molecular structures. The nitrile group can also participate in reactions, adding to the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(trimethylsilyl)butanenitrile
  • 2-Methyl-4-(triethoxysilyl)butanenitrile
  • 2-Methyl-4-(dimethylsilyl)butanenitrile

Comparison

Compared to similar compounds, 2-Methyl-4-(trichlorosilyl)butanenitrile is unique due to its trichlorosilyl group, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring robust and reactive intermediates. The presence of three chlorine atoms in the trichlorosilyl group enhances its ability to participate in substitution reactions, making it more versatile than its counterparts .

Properties

IUPAC Name

2-methyl-4-trichlorosilylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl3NSi/c1-5(4-9)2-3-10(6,7)8/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQSAPPTZCILEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC[Si](Cl)(Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl3NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595701
Record name 2-Methyl-4-(trichlorosilyl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163155-56-4
Record name 2-Methyl-4-(trichlorosilyl)butanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163155-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-(trichlorosilyl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanenitrile, 2-methyl-4-(trichlorosilyl)
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